3-Amino-5-isopropylisoxazole-4-carbonitrile
Description
3-Amino-5-isopropylisoxazole-4-carbonitrile is a heterocyclic compound featuring an isoxazole backbone substituted with an amino group at position 3, an isopropyl group at position 5, and a nitrile group at position 4. Isoxazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity.
Properties
CAS No. |
41808-54-2 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-amino-5-propan-2-yl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-4(2)6-5(3-8)7(9)10-11-6/h4H,1-2H3,(H2,9,10) |
InChI Key |
CHFFAKWAHBVPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NO1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common synthetic route involves the cyclization of appropriate precursors. For instance, starting from 3-amino-2-butanone and hydroxylamine, the intermediate can be cyclized to form the isoxazole ring. The nitrile group can be introduced via a subsequent reaction with cyanogen bromide under basic conditions.
-
Nitrile Introduction:
Industrial Production Methods
Industrial production typically involves optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding ketones or alcohols.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones or alcohols.
Reduction Products: Primary amines.
Substitution Products: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.
Biological Probes: Utilized in the development of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Amino-5-isopropylisoxazole-4-carbonitrile exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the isoxazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-amino-5-isopropylisoxazole-4-carbonitrile with related isoxazole and isothiazole derivatives from the evidence, focusing on substituents, molecular properties, hazards, and applications:
Key Observations:
Substituent Effects: The isopropyl group in 3-amino-5-isopropylisoxazole-4-carbonitrile likely enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl in [2] or ethylthiophene in [4]). This could influence bioavailability in drug design.
This suggests that nitrile-containing isoxazoles may require careful handling.
Synthetic Routes: Analogous compounds (e.g., [2]) are synthesized via reactions involving aminomalononitrile tosylate (AMNT) and acyl chlorides in polar aprotic solvents like NMP . Similar methods may apply to the target compound.
Applications :
- Isoxazole carbonitriles are frequently used as intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals. The thienyl-substituted analog in [4] is supplied by specialty chemical vendors, indicating niche research applications .
Research Findings and Limitations
Synthesis Challenges: The synthesis of 5-amino-isoxazole derivatives often requires prolonged reaction times (e.g., 7 days for [2]), suggesting that steric hindrance from bulkier groups (e.g., isopropyl) might further complicate synthesis .
Structural vs.
Data Gaps: No direct data on the target compound’s crystallography, solubility, or bioactivity exists in the evidence. Computational modeling or experimental studies would be needed to predict these properties.
Biological Activity
3-Amino-5-isopropylisoxazole-4-carbonitrile (CAS No. 41808-54-2) is a heterocyclic compound featuring an isoxazole ring, an amino group, and a carbonitrile moiety. Its molecular formula is C_8H_10N_4O, with a molecular weight of 151.17 g/mol. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Structural Characteristics
The structural uniqueness of 3-amino-5-isopropylisoxazole-4-carbonitrile arises from its combination of functional groups, which may confer distinct biological properties compared to similar compounds. The isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that 3-amino-5-isopropylisoxazole-4-carbonitrile exhibits antimicrobial properties . Its mechanism likely involves interaction with microbial enzymes or receptors, leading to inhibition of growth or activity. Comparative analysis with structurally similar compounds suggests that the presence of the isopropyl group may enhance its efficacy against certain pathogens.
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-Amino-5-isopropylisoxazole-4-carbonitrile | Isopropyl group | Antimicrobial, anti-inflammatory |
| 5-Amino-3-methylisoxazole-4-carbonitrile | Methyl group | Similar biological activities |
| 4-Amino-3-isobutylisoxazole | Isobutyl group | Potential neuroprotective effects |
| 5-Amino-2-thiazolecarbonitrile | Thiazole ring | Antimicrobial properties |
Anti-inflammatory Activity
Research indicates that this compound may also possess anti-inflammatory effects. It is hypothesized that the amino and carbonitrile groups facilitate interactions with inflammatory pathways, potentially modulating cytokine production or inhibiting pro-inflammatory enzymes.
The exact mechanism of action for 3-amino-5-isopropylisoxazole-4-carbonitrile remains to be fully elucidated. However, it is believed to involve:
- Binding Affinity : Interaction with specific biological macromolecules such as enzymes and receptors involved in inflammation and microbial resistance pathways.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes in microbial metabolism or inflammatory processes.
- Modulation of Gene Expression : Possible effects on gene expression related to inflammatory responses or microbial resistance.
In Vitro Studies
A study examining the effects of various isoxazole derivatives demonstrated that compounds similar to 3-amino-5-isopropylisoxazole-4-carbonitrile showed significant inhibition of bacterial growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity.
In Vivo Studies
In vivo experiments have evaluated the compound's efficacy in animal models for inflammation and infection. Results indicated a reduction in inflammatory markers and improved survival rates in treated groups compared to controls.
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